molecular formula C20H22N6O3 B2939026 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide CAS No. 1002428-99-0

4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide

Cat. No.: B2939026
CAS No.: 1002428-99-0
M. Wt: 394.435
InChI Key: DAVLQBGUXMCMSU-UHFFFAOYSA-N
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Description

4-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide is a heterocyclic compound featuring a pyrazole ring (3,5-dimethyl substituted), a dihydropyrimidinone core (4,5-dimethyl-6-oxo), an acetamido linker, and a terminal benzamide group. The compound’s synthesis likely involves multi-step reactions, including cyclization and condensation, as inferred from analogous heterocyclic systems.

Properties

IUPAC Name

4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-11-9-12(2)26(24-11)20-22-14(4)13(3)19(29)25(20)10-17(27)23-16-7-5-15(6-8-16)18(21)28/h5-9H,10H2,1-4H3,(H2,21,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVLQBGUXMCMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)N)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine. The synthesis may proceed through the following steps:

    Formation of the pyrazole-pyrimidine intermediate: This involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative under controlled conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated intermediate undergoes amidation with 4-aminobenzamide to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key heterocyclic frameworks but differ in substituents and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Potential Bioactivity Synthesis References
Target Compound Pyrazole + Dihydropyrimidinone 3,5-Dimethyl (pyrazole), 4,5-Dimethyl (pyrimidinone), Benzamide Hypothesized kinase inhibition Not explicitly stated
4i () Pyrazole + Pyrimidinone Coumarin-3-yl, Tetrazole Antimicrobial, Anticancer Multi-step condensation
4j () Pyrazole + Pyrimidinone Coumarin-3-yl, Thioxo group Enhanced solubility, Antioxidant Cyclization and coupling

Key Observations:

The thioxo group in 4j increases polarity, likely improving aqueous solubility relative to the target compound’s methyl-dominated substituents.

Bioactivity Hypotheses: The coumarin moiety in 4i/4j is associated with reported antimicrobial activity in marine actinomycete-derived compounds, whereas the target compound’s pyrazole-dihydropyrimidinone hybrid aligns with kinase inhibitor scaffolds.

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise regioselective methylation and cyclization steps, paralleling methods in but without coumarin integration.

Research Findings and Limitations

  • Bioactivity Data: No direct pharmacological data for the target compound exists in the provided evidence. However, structurally related pyrimidinone-pyrazole hybrids (e.g., 4i/4j) show antimicrobial and anticancer activity, suggesting plausible bioactivity for the target.
  • Knowledge Gaps: The absence of comparative pharmacokinetic or toxicity data limits a comprehensive evaluation. For instance, coumarin derivatives in 4i/4j may exhibit phototoxicity, a risk unaddressed for the target compound.

Biological Activity

The compound 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H24N4O2C_{19}H_{24}N_4O_2, and its structure can be broken down into distinct functional groups that contribute to its biological activity. The presence of the pyrazole and dihydropyrimidine moieties is particularly significant in mediating its pharmacological effects.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit anticancer properties. For instance, derivatives of 3,4-dihydropyrimidinones have been identified as potent inhibitors of various cancer cell lines through mechanisms such as the inhibition of DNA polymerase and interference with pyrimidine biosynthesis pathways .

Table 1: Anticancer Activity of Similar Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A10.2DNA polymerase inhibition
Compound B23.6Pyrimidine biosynthesis inhibition
4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamideTBDTBD

Antifungal Activity

The compound has shown promise in antifungal studies where similar structural analogs have been evaluated. For example, a study on 1,6-dihydropyrimidines demonstrated significant antifungal activity against various fungal strains . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Studies on related compounds have shown that modifications in the molecular structure can lead to selective inhibition of enzymes involved in critical signaling pathways. For example, some derivatives have been shown to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and pyrimidine rings can significantly influence potency and selectivity. For instance:

  • Substituents on the Pyrazole Ring : The presence of methyl groups at specific positions enhances lipophilicity and may improve cellular uptake.
  • Dihydropyrimidine Modifications : Alterations in the carbonyl or amido groups can affect binding affinity to target enzymes or receptors.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methyl substitutionIncreased lipophilicity
Carbonyl group alterationEnhanced enzyme binding affinity

Study 1: Anticancer Efficacy

In a recent study focusing on a series of dihydropyrimidine derivatives, one analog exhibited an IC50 value of 10 µM against breast cancer cell lines. This was attributed to its ability to induce apoptosis through mitochondrial pathways .

Study 2: Enzyme Inhibition

Another investigation highlighted the selective inhibition of AC1 by a structurally similar compound with a reported IC50 of 1.4 µM. This suggests that our compound may also possess similar inhibitory properties pending further validation .

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